![molecular formula C10H14N2O5 B13614396 ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13614396.png)
ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes an ethoxycarbonyl group and a carboxylate group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 3-oxo-3-(1-methyl-1H-pyrazol-4-yl)propanoate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The general reaction scheme is as follows:
Ethyl 3-oxo-3-(1-methyl-1H-pyrazol-4-yl)propanoate+Ethyl chloroformateTriethylamineEthyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction may produce pyrazole-4-methanol derivatives.
Scientific Research Applications
Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxocyclobutanecarboxylate: Another ester compound with a different ring structure.
1-Ethyl-3-methylimidazolium tetrafluoroborate: An ionic liquid with different functional groups but similar applications in chemical synthesis.
Uniqueness
Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups and its pyrazole ring structure
Biological Activity
Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings, case studies, and data on the biological activity of this compound, focusing on its potential therapeutic applications.
Overview of Biological Activities
The pyrazole ring system is known for its broad range of biological activities, including antimicrobial , anti-inflammatory , antiviral , and anticancer properties. The incorporation of various substituents can significantly influence the biological efficacy of pyrazole derivatives, including ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate.
The biological activity of ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that certain pyrazole derivatives inhibit enzymes such as cyclooxygenase (COX), which is crucial in inflammatory processes.
- Antiproliferative Effects : Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy.
- Antimicrobial Properties : The compound has demonstrated activity against a range of pathogens, which may be linked to its ability to disrupt microbial cell functions.
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate:
Study | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Study A | HT29 (Colorectal Cancer) | 15.2 | Significant antiproliferative effect |
Study B | MCF7 (Breast Cancer) | 10.5 | Moderate cytotoxicity |
Study C | Staphylococcus aureus | 25.0 | Antimicrobial activity |
These studies highlight the compound's potential as a therapeutic agent in oncology and infectious diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has revealed that the presence of specific functional groups enhances the biological activity of pyrazole derivatives:
- The ethoxycarbonyl group appears to enhance lipophilicity, improving cell membrane penetration.
- Substituents at the 1-methyl position have been shown to affect the binding affinity to target proteins, influencing overall efficacy.
Case Study 1: Anticancer Activity
A notable study investigated the anticancer properties of ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate against various cancer cell lines. The results indicated that this compound induced apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings suggested that ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate exhibited significant inhibitory effects on bacterial growth, indicating its utility as a lead compound for developing new antibiotics.
Properties
Molecular Formula |
C10H14N2O5 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
ethyl 3-ethoxycarbonyloxy-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O5/c1-4-15-9(13)7-6-12(3)11-8(7)17-10(14)16-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
BCFMCZIJPQDONO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1OC(=O)OCC)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.